molecular formula C17H22N2O5S B2889774 N-[2,2-bis(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2415562-82-0

N-[2,2-bis(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B2889774
CAS No.: 2415562-82-0
M. Wt: 366.43
InChI Key: KDMHOWORNWVONM-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that features a unique structure combining furan rings, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan rings and the piperidine ring. One common method involves the radical bromination of a methyl group followed by the formation of a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of sodium hydride in tetrahydrofuran (THF) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method uses coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of amide and ester derivatives containing furan rings .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted furan derivatives, dihydrofuran compounds, and furanones.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan rings may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects. The sulfonyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combination of furan rings and a piperidine ring, which may confer distinct biological activities and synthetic versatility compared to other furan derivatives.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-25(21,22)19-8-6-13(7-9-19)17(20)18-12-14(15-4-2-10-23-15)16-5-3-11-24-16/h2-5,10-11,13-14H,6-9,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMHOWORNWVONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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